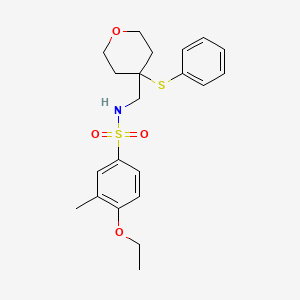

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide” is a synthetic compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

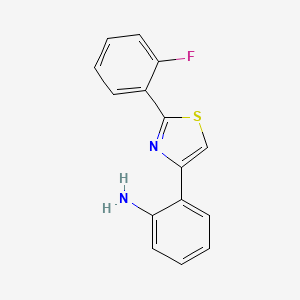

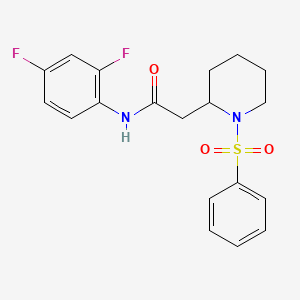

Molecular Structure Analysis

The molecular formula of a similar compound, “(2E)-N-(6-Nitro-1,3-benzothiazol-2-yl)-3-phenylacrylamide”, is C16H11N3O3S . It has an average mass of 325.342 Da and a monoisotopic mass of 325.052124 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(2E)-N-(6-Nitro-1,3-benzothiazol-2-yl)-3-phenylacrylamide”, include a density of 1.5±0.1 g/cm3, a molar refractivity of 92.2±0.3 cm3, and a molar volume of 220.0±3.0 cm3 . It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

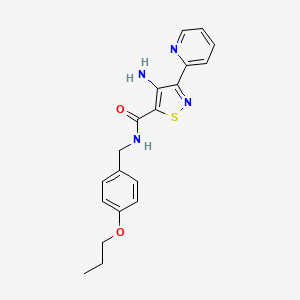

Synthesis and Evaluation as Anticancer Agents : Research has been conducted on the synthesis and preliminary evaluation of benzothiazole derivatives as potential anticancer agents. These studies focus on synthesizing derivatives and evaluating their cytotoxicity against various human cancer cell lines, demonstrating the potential of benzothiazole derivatives in cancer treatment (Aurelio Romero-Castro et al., 2011)[https://consensus.app/papers/synthesis-evaluation-selected-2aryl56nitro-romerocastro/f614016e18635c59a0016ef6bc76e8f5/?utm_source=chatgpt].

Antibacterial Activities : Novel hydroxy substituted benzothiazole derivatives have been synthesized and tested for their antibacterial activity against Streptococcus pyogenes. These studies highlight the significance of structural modifications in enhancing the antibacterial properties of benzothiazole derivatives (Akhilesh Gupta, 2018)[https://consensus.app/papers/antibacterial-activity-novel-hydroxy-substituted-gupta/4af1f01cd38e5b348b794c3c4f3cd080/?utm_source=chatgpt].

Antiparasitic Properties : The antiparasitic properties of benzothiazole derivatives against Leishmania infantum and Trichomonas vaginalis have been investigated, indicating their potential use in treating infections caused by these parasites. The studies explore the dependency of antiprotozoal properties on the chemical structure of the derivatives (F. Delmas et al., 2002)[https://consensus.app/papers/vitro-activities-position-substitutionbearing-6nitro-delmas/990cecfe475256a386549c3e5d948e08/?utm_source=chatgpt].

Molecular and Chemical Studies

Characterization and Properties : Research includes the synthesis and characterization of novel diamines and their application in creating polyimides with specific properties. These studies contribute to understanding the material science applications of benzothiazole derivatives (S. Mehdipour‐Ataei et al., 2004)[https://consensus.app/papers/novel-thermally-polyimides-based-synthesis-mehdipour‐ataei/ff8633833e8551a7a99208ae7cb49810/?utm_source=chatgpt].

Mechanistic Insights and Probe Development : Investigations into the development of fluorescent probes based on benzothiazole derivatives for detecting biological and chemical entities demonstrate the versatility of these compounds in bioanalytical chemistry (Haidong Li et al., 2018)[https://consensus.app/papers/recognition-exogenous-endogenous-nitroxyl-living-cells-li/cf56d8dce940564c953190e0ef077722/?utm_source=chatgpt].

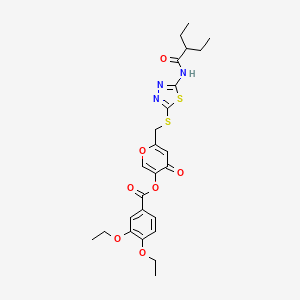

Mecanismo De Acción

The mechanism of action of similar compounds involves the formation of a fluorescent complex between the probe and the target biomolecule. When the compound binds to the target molecule, it undergoes a conformational change that results in the emission of a fluorescent signal. This signal can be detected using fluorescence microscopy, allowing researchers to visualize the location and concentration of the target molecule in living cells.

Propiedades

IUPAC Name |

N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O4S/c24-19(13-5-4-8-16(11-13)27-15-6-2-1-3-7-15)22-20-21-17-10-9-14(23(25)26)12-18(17)28-20/h1-12H,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSPQQODZVBOLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2676365.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-fluoro-2-nitroaniline](/img/structure/B2676370.png)

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-4,4-difluoro-2-methylpyrrolidine-1-carboxylate](/img/structure/B2676371.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride](/img/structure/B2676372.png)